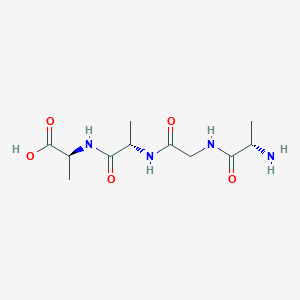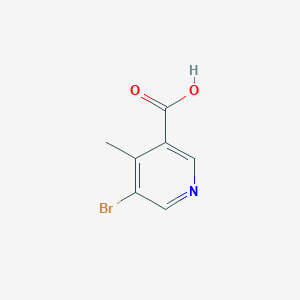
5-Bromo-4-methylnicotinic acid
Descripción general
Descripción
5-Bromo-4-methylnicotinic acid is an organic compound with the chemical formula C7H6BrNO2. It is a white crystalline solid primarily used as a reagent in organic synthesis. This compound plays a crucial role in the preparation of other compounds, especially in the field of medicine, where it is often used to synthesize biologically active molecules such as drugs and ligands .
Aplicaciones Científicas De Investigación
5-Bromo-4-methylnicotinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to prepare other compounds.
Biology: The compound is used to synthesize biologically active molecules, such as drugs and ligands, which can be studied for their biological effects.
Medicine: It plays a key role in the development of new pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of various industrial chemicals and materials .
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s known that this compound is used as a reagent in organic synthesis , suggesting that it may interact with a variety of molecular targets depending on the specific reaction conditions.
Mode of Action
As a reagent in organic synthesis, its interaction with its targets would depend on the specific reaction it’s being used in .
Biochemical Pathways
As a reagent in organic synthesis, it’s likely involved in a variety of biochemical reactions depending on the specific context .
Result of Action
As a reagent in organic synthesis, its effects would be dependent on the specific reaction it’s being used in .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-4-methylnicotinic acid. For instance, the compound should be stored in a dry room temperature environment . It’s also important to ensure good ventilation when working with this compound due to its potential to cause irritation to the eyes, skin, and respiratory system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Bromo-4-methylnicotinic acid can be synthesized through various methods. One common method involves the reaction of methylnicotinic acid with sodium bromide under specific conditions to produce the desired product . Another method includes the use of boron reagents in Suzuki–Miyaura coupling reactions, which are widely applied in carbon–carbon bond-forming reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually stored in a sealed, dry environment at room temperature to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-4-methylnicotinic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include sodium bromide, palladium catalysts, and boron reagents. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, in Suzuki–Miyaura coupling reactions, the compound can form various carbon–carbon bonded products .
Comparación Con Compuestos Similares
5-Bromo-4-methylnicotinic acid can be compared with other similar compounds, such as:
4-Methylnicotinic acid: Lacks the bromine atom, resulting in different chemical properties and reactivity.
5-Bromo-3-methylnicotinic acid: Has a different position of the methyl group, leading to variations in its chemical behavior.
5-Bromo-2-methylnicotinic acid: Another positional isomer with distinct properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields .
Propiedades
IUPAC Name |
5-bromo-4-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-5(7(10)11)2-9-3-6(4)8/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLENEIYXKWSGEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427647 | |
| Record name | 5-BROMO-4-METHYLNICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
677702-58-8 | |
| Record name | 5-BROMO-4-METHYLNICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-, 5-bromo-, 4-methyl-, 3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




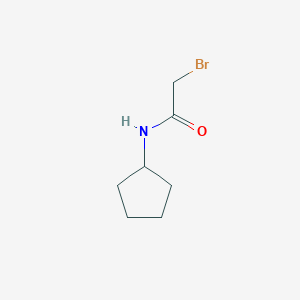

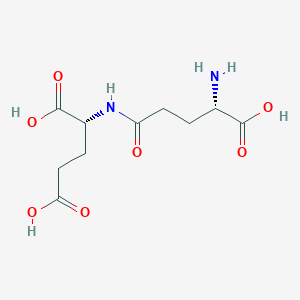
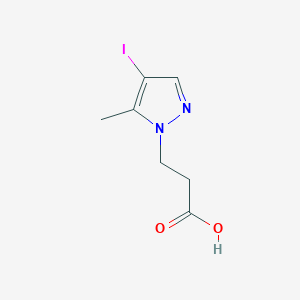
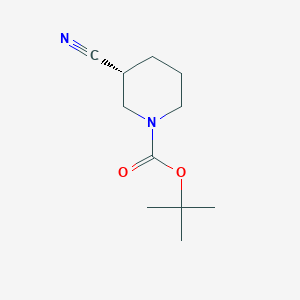
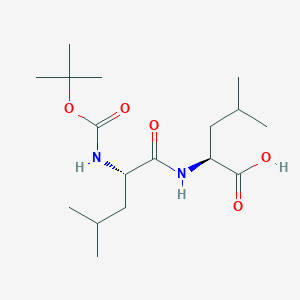
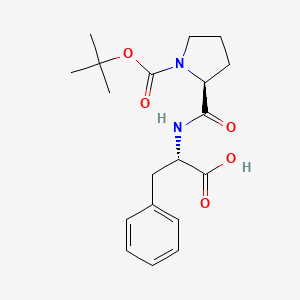
![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-methylbutanamide](/img/structure/B1337198.png)
